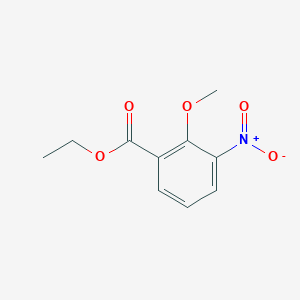

Ethyl 2-methoxy-3-nitrobenzoate

Beschreibung

Ethyl 2-methoxy-3-nitrobenzoate (C₁₀H₁₁NO₅, MW 225.20 g/mol) is an aromatic ester characterized by a methoxy group at the 2-position and a nitro group at the 3-position of the benzene ring. It is synthesized via esterification and nitration reactions, often involving intermediates like 3-nitrosalicylic acid. For example, methyl 2-methoxy-3-nitrobenzoate—a structural analog—is prepared by reacting 3-nitrosalicylic acid with methyl iodide in the presence of K₂CO₃ and DMF . This compound serves as a key intermediate in pharmaceutical synthesis, such as in the development of antiviral derivatives like JMX0207 . Its structural features (ester, methoxy, and nitro groups) influence its reactivity, solubility, and applications in organic synthesis.

Eigenschaften

IUPAC Name |

ethyl 2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)7-5-4-6-8(11(13)14)9(7)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCJBWVKILDFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxy-3-nitrobenzoate can be synthesized through a multi-step process.

Industrial Production Methods: In industrial settings, the synthesis of ethyl 2-methoxy-3-nitrobenzoate may involve the use of acetic anhydride as a catalyst to improve reaction selectivity and yield. This method also reduces environmental pollution by avoiding the production of large amounts of waste acid and wastewater .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or sodium ethoxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used

Major Products:

Oxidation: Conversion to corresponding carboxylic acids or amines.

Substitution: Formation of various substituted benzoates.

Reduction: Formation of amines from nitro groups

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methoxy-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of ethyl 2-methoxy-3-nitrobenzoate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 2-Methoxy-3-Nitrobenzoate

- Structure : Differs only in the ester group (methyl instead of ethyl).

- Synthesis : Produced via alkylation of 3-nitrosalicylic acid with methyl iodide .

- Applications : Used as a precursor in drug synthesis, such as niclosamide derivatives for antiviral therapies .

3-Methoxy-2-Nitrobenzoic Acid

- Structure : Carboxylic acid derivative lacking the ester group.

- Synthesis: Prepared by nitrating 3-methoxybenzoic acid with HNO₃ and H₂SO₄ .

- Properties : Higher polarity and lower solubility in organic solvents due to the carboxylic acid group.

- Applications : Acts as a precursor for ester derivatives and metal-catalyzed C–H functionalization reactions .

Ethyl 2-Methoxybenzoate

- Structure : Lacks the nitro group at the 3-position.

- Properties : Lower molecular weight (180.20 g/mol) and higher volatility. Recognized as safe for use in food flavorings by JECFA/FCC standards .

- Applications : Widely employed in food and fragrance industries due to its stability and low toxicity .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| Ethyl 2-methoxy-3-nitrobenzoate | C₁₀H₁₁NO₅ | 225.20 | Ester, Methoxy, Nitro | Pharmaceutical intermediates |

| Methyl 2-methoxy-3-nitrobenzoate | C₉H₉NO₅ | 211.17 | Ester, Methoxy, Nitro | Antiviral drug synthesis |

| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | Carboxylic acid, Methoxy, Nitro | Organic synthesis precursors |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Ester, Methoxy | Food flavorings, fragrances |

Research Findings and Functional Group Impact

- Nitro Group : Enhances electrophilic substitution reactivity at specific ring positions. For example, nitration of 3-methoxybenzoic acid directs the nitro group to the 2-position due to meta-directing effects of the methoxy group .

- Ester vs. Acid : Esters (e.g., ethyl/methyl 2-methoxy-3-nitrobenzoate) exhibit better organic solubility and are preferred in drug synthesis, while carboxylic acids (e.g., 3-methoxy-2-nitrobenzoic acid) are more reactive in coupling reactions .

- Methoxy Group : Acts as an electron-donating group, stabilizing the aromatic ring and influencing regioselectivity in nitration and other electrophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.